1-Benzyl-1,5-dihydro-pyrrol-2-one

Catalog No.
S685617
CAS No.
64330-46-7
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-1,5-dihydro-pyrrol-2-one

CAS Number

64330-46-7

Product Name

1-Benzyl-1,5-dihydro-pyrrol-2-one

IUPAC Name

1-benzyl-2H-pyrrol-5-one

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-7H,8-9H2

InChI Key

VUXSCAICDRDVQG-UHFFFAOYSA-N

SMILES

C1C=CC(=O)N1CC2=CC=CC=C2

Canonical SMILES

C1C=CC(=O)N1CC2=CC=CC=C2

Organic Synthesis:

1-Benzyl-1,5-dihydro-pyrrol-2-one (BDHP) serves as a valuable nucleophilic reagent in organic synthesis, particularly in cyclization reactions. Its reactivity stems from the presence of an active methylene group adjacent to the nitrogen atom. Studies have demonstrated its effectiveness in catalyzing the cyclization of terminal alkynes to form five-membered heterocycles. [] This reaction offers a versatile approach for constructing various nitrogen-containing cyclic compounds, which are essential building blocks for numerous biologically active molecules. []

Medicinal Chemistry:

BDHP holds potential applications in medicinal chemistry due to its structural similarity to certain bioactive compounds. The pyrrole ring, a core structure in BDHP, is present in various natural products and pharmaceuticals known for their diverse biological activities. [] Researchers are exploring the potential of BDHP and its derivatives as scaffolds for the development of novel therapeutic agents. [] However, further research is necessary to fully understand its potential and limitations in this field.

1-Benzyl-1,5-dihydro-pyrrol-2-one is a heterocyclic compound characterized by a five-membered ring containing one nitrogen atom. Its molecular formula is C11_{11}H11_{11}NO, with a molecular weight of approximately 173.21 g/mol. The compound features a benzyl group attached to the nitrogen of the pyrrolidine ring, which contributes to its unique chemical properties and biological activities .

The chemical reactivity of 1-benzyl-1,5-dihydro-pyrrol-2-one includes several notable transformations:

  • Palladium-Catalyzed Carbonylation: This reaction involves the incorporation of carbon monoxide into the compound, leading to various derivatives that can be utilized in organic synthesis.
  • Base-Assisted Cyclization: The formation of 1,5-dihydro-2H-pyrrol-2-one can occur through base-assisted cleavage of acidic α-CH bonds in nitriles, followed by oxidation and cyclization processes .

1-Benzyl-1,5-dihydro-pyrrol-2-one exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent and has shown promising results in inhibiting certain bacterial strains. Additionally, its derivatives have been explored for their neuroprotective properties, indicating a possible role in treating neurodegenerative diseases .

Several methods for synthesizing 1-benzyl-1,5-dihydro-pyrrol-2-one have been reported:

  • One-Pot Synthesis: A method involving the reaction of benzyl amine with phenacyl bromide under specific conditions has been documented, leading to the formation of the compound in good yields .
  • Oxidative Cyclization: This approach utilizes nitriles and involves initial base-assisted cleavage followed by oxidation to yield the desired pyrrolidine structure .

The applications of 1-benzyl-1,5-dihydro-pyrrol-2-one are diverse:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential applications in drug development.
  • Organic Synthesis: Its derivatives serve as intermediates in various organic reactions, showcasing its utility in synthetic chemistry.

Interaction studies have indicated that 1-benzyl-1,5-dihydro-pyrrol-2-one can interact with various biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Research has focused on its binding affinities and effects on cellular pathways related to inflammation and oxidative stress .

Several compounds share structural similarities with 1-benzyl-1,5-dihydro-pyrrol-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-Hydroxy-1,5-dihydropyrrol-2-oneHydroxyl group at position 1Enhanced solubility and reactivity
5-Methyl-1,5-dihydropyrrol-2-oneMethyl substitution at position 5Altered biological activity
3-Bromo-1,5-dihydropyrrol-2-oneBromine atom at position 3Increased electrophilic character

Uniqueness

The uniqueness of 1-benzyl-1,5-dihydro-pyrrol-2-one lies in its specific benzyl substitution which enhances its lipophilicity and potentially improves its interaction with biological membranes compared to other similar compounds. Its distinct chemical reactivity allows for versatile synthetic applications that are not as prevalent in its analogs.

XLogP3

1.3

Wikipedia

1-Benzyl-1,5-dihydro-2H-pyrrol-2-one

Dates

Last modified: 08-15-2023

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